Studies suggest that calvatic acid exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria, including some strains resistant to conventional antibiotics []. Its mechanism of action is still under investigation, but research suggests it may involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Research has also explored the cellular effects of calvatic acid on isolated hepatocytes (liver cells). Studies have shown that calvatic acid can:
Calvatic acid is a naturally occurring compound classified as an arylazoxy compound. It is notable for its complex structure and biological activity. The compound has been identified as an enzyme inhibitor, particularly affecting glutathione transferase P1-1 in human placenta, which plays a crucial role in detoxification processes within the body . Calvatic acid's structure allows it to participate in various bio
Calvatic acid has demonstrated significant biological activity, particularly against various bacterial strains. Research highlights include:
The synthesis of calvatic acid typically involves several chemical pathways:
Calvatic acid has diverse applications across various fields:
Studies have explored the interactions of calvatic acid with other compounds, revealing insights into its mechanism of action:
Calvatic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Feature |
|---|---|---|---|
| Arylazoxy Compounds | Arylazoxy | Antimicrobial | Specificity for certain enzymes |
| Diazocyanide | Diazine Derivative | Enzyme inhibition | Faster reaction kinetics |
| Azoxy Compounds | Azoxy Group | Antifungal | Broader spectrum of activity |
Calvatic acid is unique due to its specific interaction with glutathione transferase P1-1 and its slow inhibition kinetics compared to other similar compounds. This specificity may offer advantages in targeted therapeutic applications.
Calvatic acid, a benzoic acid derivative with notable biological activity, was first isolated in 1975 from the fermentation broth of the puffball mushroom Calvatia craniformis (Shw.) Fr. . Researchers Hamao Umezawa and colleagues identified its unique azoxycyanide structure and demonstrated its antimicrobial properties, marking a milestone in natural product chemistry . Subsequent studies revealed that the compound is also produced by Calvatia lilacina, expanding its known natural sources . Early investigations focused on its potential as an antitumor agent, with patented methods for industrial-scale production emerging in the 1980s . The compound’s discovery coincided with heightened interest in fungal metabolites during the antibiotic development era, positioning it as a subject of interdisciplinary research.
Calvatic acid (C₈H₅N₃O₃; molecular weight: 191.14 g/mol) belongs to the benzoic acid derivatives class, characterized by a p-carboxyphenyl group linked to an azoxycyanide functional group . Its IUPAC name, (4-carboxyphenyl)-cyanoimino-oxidoazanium, reflects this hybrid structure, which combines aromatic and nitrogen-rich moieties . Key features include:
The SMILES notation C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] and InChIKey LDRFVNKBORCKQS-UHFFFAOYSA-N facilitate computational studies of its reactivity.
Calvatic acid bridges organic chemistry and pharmacology, serving as a model for synthesizing azoxy-containing compounds . Its dual functionality—antibacterial and antitumor—has inspired analogs for drug development . Researchers also utilize it to study enzyme inhibition mechanisms, particularly targeting ornithine decarboxylase in cancer cells .
The crystalline solid exhibits a melting point of 182–185°C (with decomposition) and distinct solubility profiles:
| Solvent | Solubility |
|---|---|
| Methanol/Ethanol | High |
| Water (pH < 3) | Low |
| n-Hexane | Insoluble |
UV-Vis spectroscopy reveals absorption maxima at 306 nm (methanol), 304 nm (0.01 N HCl), and 276 nm (0.01 N NaOH), indicative of pH-dependent electronic transitions .
Calvatic acid degrades under prolonged UV exposure or alkaline conditions, forming cyano derivatives. It remains stable in dry, acidic environments (pH 4–6) but undergoes hydrolysis in aqueous bases .
Industrial production employs submerged fermentation of Calvatia species in glucose-yeast extract media :
Yields typically range from 30–50 mg/L, necessitating optimization via strain mutagenesis .
The total synthesis involves four steps :
This route enables gram-scale production and structural diversification for SAR studies .
Key issues include low fungal fermentation efficiency and high purification costs. Recent patents propose immobilized mycelia systems to enhance yield .
Calvatic acid inhibits Gram-positive bacteria (Staphylococcus aureus, MIC: 3.13–6.25 µg/mL) and Helicobacter pylori (comparable to metronidazole) . Limited efficacy against fungi is observed at >100 µg/mL .
The compound suppresses Yoshida sarcoma proliferation (IC₅₀: 1.56 µg/mL) and extends survival in leukemia-bearing mice by 138–153% . Proposed mechanisms:
Calvatic acid is a naturally occurring azoxy compound with the molecular formula C8H5N3O3 and a molecular weight of 191.14 grams per mole [1]. The compound was first isolated from the fungal species Calvatia craniformis, where it was identified as a novel antibiotic substance [6]. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-carboxyphenyl)-cyanoimino-oxidoazanium, reflecting its complex structural arrangement [1].
The structural elucidation of calvatic acid was accomplished through comprehensive analytical techniques including elemental analysis, mass spectrometry, and spectroscopic methods [9]. The compound exhibits a para-disubstituted benzene ring architecture, where one substituent is a carboxyl group and the other is an azoxycyanide moiety [9]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C(=O)O)N+[O-], which accurately depicts the electronic arrangement and connectivity [1].
The Chemical Abstracts Service has assigned the registry number 54723-08-9 to calvatic acid, providing a unique identifier for this compound in chemical databases [1]. Alternative nomenclature includes benzoic acid, 4-(cyano-NNO-azoxy)- and 4-carboxy-N-(cyanoimino)benzen-1-imine oxide, which emphasize different aspects of its structural features [1] [2]. The International Chemical Identifier Key LDRFVNKBORCKQS-UHFFFAOYSA-N serves as another standardized identifier for computational and database applications [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H5N3O3 | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Chemical Abstracts Service Number | 54723-08-9 | [1] |
| International Union of Pure and Applied Chemistry Name | (4-carboxyphenyl)-cyanoimino-oxidoazanium | [1] |
| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C(=O)O)N+[O-] | [1] |
| International Chemical Identifier Key | LDRFVNKBORCKQS-UHFFFAOYSA-N | [1] |
Calvatic acid presents as a solid crystalline powder with a characteristic faint yellow to faint brownish coloration [9] [10]. The compound exhibits a melting point range of 182-185°C with decomposition, indicating thermal instability at elevated temperatures [9] [10]. This decomposition behavior is typical of azoxy compounds, which often undergo thermal rearrangement or degradation under heating conditions [9].
The compound demonstrates monobasic acid characteristics with a dissociation constant (pKa) value of 3.2, indicating moderate acidity [9] [10] [12]. This acidity is primarily attributed to the carboxyl functional group present on the benzene ring [9]. The exact mass and monoisotopic mass are both 191.03309103 Daltons, reflecting the precise atomic composition [1].
Molecular geometry analysis reveals that calvatic acid contains one hydrogen bond donor and five hydrogen bond acceptors, contributing to its solubility characteristics in polar solvents [1]. The molecule exhibits two rotatable bonds, providing some conformational flexibility [1]. The topological polar surface area measures 102 square Angstroms, indicating significant polar character [1]. With fourteen heavy atoms and a complexity index of 296, calvatic acid represents a moderately complex organic molecule [1].
The calculated XLogP3 value of 1.3 suggests moderate lipophilicity, indicating the compound can partition between aqueous and organic phases [1]. The formal charge of zero reflects the overall electronic neutrality of the molecule despite the presence of charged functional groups [1].
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid crystalline powder | [9] [10] |
| Color | Faint yellow to faint brownish | [9] [10] |
| Melting Point | 182-185°C (with decomposition) | [9] [10] |
| Dissociation Constant (pKa) | 3.2 | [9] [10] |
| Exact Mass | 191.03309103 Da | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 102 Ų | [1] |
| XLogP3 | 1.3 | [1] |
Solubility studies demonstrate that calvatic acid is readily soluble in methanol, ethanol, propanol, butanol, acetone, dimethyl sulfoxide, and alkaline aqueous solutions [9] [10]. The compound shows slight solubility in ethyl acetate, butyl acetate, chloroform, benzene, and ethyl ether, while remaining insoluble in hexane [9] [10]. This solubility profile is consistent with the polar nature of the molecule and the presence of both hydrophilic carboxyl and hydrophobic aromatic components [10].
| Solvent | Solubility | Reference |
|---|---|---|
| Methanol | Soluble | [9] [10] |
| Ethanol | Soluble | [9] [10] |
| Acetone | Soluble | [9] [10] |
| Dimethyl sulfoxide | Soluble | [9] [10] |
| Alkaline water | Soluble | [10] |
| Chloroform | Slightly soluble | [9] [10] |
| Benzene | Slightly soluble | [9] [10] |
| Hexane | Insoluble | [9] [10] |
Ultraviolet spectroscopic analysis of calvatic acid reveals characteristic absorption patterns that provide insight into its electronic structure [9] [10] [12]. In methanol solution at a concentration of 10 micrograms per milliliter, the compound exhibits a maximum absorption at 306 nanometers with a molar extinction coefficient of 13,000 [9] [10] [12]. Under acidic conditions (50% methanol with 0.01 N hydrochloric acid), the absorption maximum shifts to 304 nanometers with an increased extinction coefficient of 15,600 [9] [10] [12]. In basic conditions (50% methanol with 0.01 N sodium hydroxide), a significant hypsochromic shift occurs, moving the maximum to 276 nanometers with an extinction coefficient of 12,000 [9] [10] [12].
These spectral changes with pH reflect the ionization behavior of the carboxyl group and potential electronic rearrangements within the azoxy system [9]. The high extinction coefficients indicate strong electronic transitions, likely corresponding to π-π* transitions within the aromatic system and n-π* transitions involving the azoxy functionality [12].
| Solvent Condition | Maximum Absorption Wavelength (nm) | Molar Extinction Coefficient (ε) | Reference |
|---|---|---|---|
| Methanol | 306 | 13,000 | [9] [10] [12] |
| 50% methanol with 0.01 N HCl | 304 | 15,600 | [9] [10] [12] |
| 50% methanol with 0.01 N NaOH | 276 | 12,000 | [9] [10] [12] |
Infrared spectroscopic analysis provides detailed information about the functional groups present in calvatic acid [9] [10] [12]. The spectrum exhibits a characteristic broad absorption band at 3450 wavenumbers, attributable to the hydroxyl stretch of the carboxyl group [9] [10] [12]. An extended broad envelope spanning 3100-2500 wavenumbers represents the typical hydrogen-bonded carboxylic acid hydroxyl stretch [9] [10] [12]. The presence of the cyano group is confirmed by a sharp absorption at 2160 wavenumbers, corresponding to the carbon-nitrogen triple bond stretch [9] [10] [12].
The carbonyl stretch of the carboxyl group appears at 1690 wavenumbers, slightly lower than typical aliphatic carboxylic acids due to conjugation with the aromatic ring [9] [10] [12]. Aromatic carbon-carbon stretching vibrations are observed at 1600, 1475, and 1425 wavenumbers [9] [10] [12]. Multiple carbon-oxygen stretching modes appear in the fingerprint region at 1325, 1315, 1295, 1110, and 1015 wavenumbers, reflecting the complex bonding environment around the oxygen atoms [9] [10] [12]. The hydroxyl wag vibration occurs at 940 wavenumbers, while aromatic carbon-hydrogen bending modes are observed at 875, 810, 780, and 700 wavenumbers [9] [10] [12].
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3450 | O-H stretch (broad) | [9] [10] [12] |
| 3100-2500 | O-H stretch (broad envelope) | [9] [10] [12] |
| 2160 | C≡N stretch | [9] [10] [12] |
| 1690 | C=O stretch (carboxyl) | [9] [10] [12] |
| 1600 | Aromatic C=C stretch | [9] [10] [12] |
| 1325 | C-O stretch | [9] [10] [12] |
| 940 | O-H wag | [9] [10] [12] |
Nuclear magnetic resonance spectroscopic studies of calvatic acid in deuterodioxane solvent reveal a characteristic peak pattern centered at 8.30 parts per million, consistent with a para-disubstituted benzene ring system [9]. This chemical shift value indicates that the aromatic protons are significantly deshielded, likely due to the electron-withdrawing effects of both the carboxyl and azoxycyanide substituents [9]. The symmetrical pattern confirms the para-substitution pattern and the equivalent chemical environment of the aromatic protons [9].
High-resolution mass spectrometry provides precise molecular weight determination and fragmentation patterns for structural confirmation [9] [10]. The parent molecular ion appears at mass-to-charge ratio 191, corresponding to the molecular formula C8H5N3O3 [9] [10]. Treatment with diazomethane produces a methyl ester derivative with a molecular ion at 205.0485, matching the calculated value of 205.0486 for C9H7N3O3 [9] [10]. Characteristic fragmentation patterns include loss of oxygen (mass-to-charge ratio 189.0528), loss of the cyanoamine group (165.0420), and formation of the substituted benzoic acid fragment (135.0453) [9] [10].
| Mass to Charge Ratio (m/e) | Molecular Formula | Fragment Description | Reference |
|---|---|---|---|
| 205.0485 | C9H7N3O3 | Molecular ion of methyl ester | [9] [10] |
| 191 | C8H5N3O3 | Parent molecular ion | [9] [10] |
| 189.0528 | C9H7N3O2 | Loss of oxygen from methyl ester | [9] [10] |
| 165.0420 | C8H7NO3 | Loss of CN2 from methyl ester | [9] [10] |
| 135.0453 | C8H7O2 | Loss of CN3O from methyl ester | [9] [10] |
Computational analysis of calvatic acid provides valuable insights into its electronic structure and molecular properties that complement experimental data [1]. The calculated XLogP3 value of 1.3 indicates moderate lipophilicity, suggesting the compound can effectively partition between aqueous and lipid phases [1]. This property is crucial for understanding bioavailability and membrane permeability characteristics [1].
The topological polar surface area calculation yields a value of 102 square Angstroms, which falls within the range typically associated with good oral bioavailability according to pharmaceutical computational models [1]. The presence of five hydrogen bond acceptors and one hydrogen bond donor suggests the molecule can engage in multiple intermolecular interactions, influencing both solubility and binding affinity to biological targets [1].
Molecular complexity analysis assigns calvatic acid a complexity index of 296, reflecting the presence of multiple functional groups and the azoxy linkage [1]. This moderate complexity value indicates a sophisticated molecular architecture while remaining within tractable ranges for synthetic modification and structure-activity relationship studies [1]. The formal charge of zero despite the presence of ionic character in the azoxy group demonstrates the overall electronic balance within the molecule [1].
The calculated exact mass of 191.03309103 Daltons provides a precise molecular weight determination that aids in mass spectrometric identification and purity assessment [1]. The heavy atom count of fourteen indicates a substantial molecular framework capable of diverse chemical interactions [1]. The presence of only two rotatable bonds suggests a relatively rigid molecular conformation, which may contribute to specific binding interactions with biological targets [1].
Predictive models based on the molecular structure suggest that calvatic acid should exhibit good solubility in polar protic solvents, consistent with experimental observations [10]. The calculated partition coefficient supports the observed solubility profile, with ready dissolution in alcohols and acetone while showing limited solubility in non-polar hydrocarbon solvents [9] [10]. The electronic distribution analysis indicates significant charge separation within the azoxy functional group, contributing to the compound's dipolar character and hydrogen bonding capacity [1].